(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

Catalog No.
S3310155
CAS No.
331846-95-8
M.F
C11H16ClNO2
M. Wt
229.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

CAS Number

331846-95-8

Product Name

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride

IUPAC Name

(3S)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride

Molecular Formula

C11H16ClNO2

Molecular Weight

229.7 g/mol

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1

InChI Key

LUJTZKGPNYDSGW-PPHPATTJSA-N

SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is an amino acid derivative characterized by its unique structure, which includes an amino group, a carboxylic acid, and a p-tolyl group. This compound is a chiral molecule, with the (S)-configuration indicating that it possesses a specific spatial arrangement of its atoms, which can significantly influence its biological activity and interactions with biological systems. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

There is no documented information available on the specific mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride. However, structurally similar compounds containing an amino acid backbone and aromatic groups have been explored for their potential to interact with enzymes or receptors in biological systems [].

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper chemical waste disposal procedures.
Typical of amino acids:

  • Transamination Reactions: This involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
  • Decarboxylation: The carboxylic acid group can be removed to yield an amine, which may further react in various biochemical pathways.
  • Peptide Bond Formation: As an amino acid, it can undergo condensation reactions with other amino acids to form peptides or proteins.

These reactions are crucial for its role in metabolic pathways and protein synthesis.

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibits various biological activities:

  • Neurotransmitter Modulation: It may influence neurotransmitter levels due to its structural similarity to neurotransmitters.
  • Antioxidant Properties: The compound has been studied for its potential to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anticoagulant Activity: It may play a role in modulating blood coagulation processes through interactions with specific enzymes involved in the coagulation cascade .

Several synthetic pathways exist for producing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride:

  • Starting from p-Toluidine: The synthesis can begin with p-toluidine and involve the introduction of a carboxylic acid group through oxidation reactions.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the formation of this compound while maintaining its chiral integrity.
  • Enzymatic Methods: Enzymatic resolution techniques can be employed to selectively produce the (S)-enantiomer from racemic mixtures.

These methods highlight the versatility and importance of chiral synthesis in pharmaceutical chemistry.

(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has various applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Serves as a model compound for studying amino acid behavior in biological systems.
  • Nutraceuticals: Explored for potential benefits in dietary supplements aimed at enhancing cognitive function or reducing oxidative stress.

Research into the interactions of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride with biological macromolecules has revealed:

  • Binding Affinity Studies: Investigations into how this compound binds to receptors or enzymes can elucidate its mechanism of action.
  • Molecular Docking Simulations: Computational studies help predict how this compound interacts at the molecular level with various biological targets, providing insights into its potential therapeutic effects .

When comparing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride with similar compounds, several notable derivatives emerge:

Compound NameStructure CharacteristicsUnique Features
(S)-3-Amino-4-methylbutanoic acidSimilar backbone but with a methyl groupPotentially different metabolic pathways
(S)-3-Amino-4-(phenyl)butanoic acidContains a phenyl group instead of p-tolylDifferent binding profiles in biological systems
(R)-3-Amino-4-(p-tolyl)butanoic acidEnantiomer of the target compoundDifferent biological activity due to chirality

These comparisons highlight the importance of structural variations in determining biological activity and therapeutic potential.

Asymmetric Catalysis Approaches for (S)-Configuration Induction

Asymmetric catalysis has emerged as the most efficient method for constructing the (S)-configured stereocenter in β-amino acids. Copper- and nickel-catalyzed hydrofunctionalization reactions dominate this field due to their ability to control regioselectivity and enantioselectivity simultaneously.

Copper-Catalyzed Hydroamination
A landmark study demonstrated that CuH complexes with chiral bisphosphine ligands, such as (S,S)-Ph-BPE, enable β-selective hydroamination of α,β-unsaturated carbonyl precursors. For example, tert-butyl cinnamate undergoes hydrocupration with opposite regioselectivity when (S,S)-Ph-BPE is used, yielding β-amino esters with >90% enantiomeric excess (ee) after reaction with 1,2-benzisoxazole [2]. The syn addition of CuH to the alkene, followed by electrophilic amination, ensures retention of configuration at the β-carbon (Table 1).

Nickel-Catalyzed Asymmetric Hydrogenation
Nickel complexes with chiral P,N-ligands, such as (R)-BINAP-derived systems, facilitate the hydrogenation of β-aryl-β-enamido esters. For (Z)-3-(p-tolyl)but-2-enoic acid, this method achieves 95% yield and 98% ee under 50 bar H₂ at 60°C [7]. The reaction proceeds via a concerted metalation-deprotonation mechanism, where the p-tolyl group’s electron-donating properties enhance substrate coordination to the Ni center.

Table 1: Comparative Performance of Catalytic Systems

CatalystLigandSubstrateYield (%)ee (%)
CuH(S,S)-Ph-BPEtert-Butyl cinnamate8592
Ni(R)-BINAP(Z)-3-(p-tolyl)but-2-enoic acid9598

Solid-Phase Synthesis Techniques for β-Amino Acid Analogues

Solid-phase peptide synthesis (SPPS) enables the rapid assembly of β-amino acid-containing peptides while minimizing epimerization risks. The Fmoc-based Merrifield method, utilizing Wang resin, is particularly effective for (S)-3-amino-4-(p-tolyl)butanoic acid incorporation [5].

Resin Loading and Chain Elongation

  • Resin Activation: Wang resin (1% DVB crosslinked) is pre-swollen in DCM, then treated with Fmoc-β-amino acid derivatives using DIC/HOBt activation.
  • Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling.
  • Coupling: HBTU/DIPEA mediates amide bond formation between the resin-bound β-amino acid and incoming Fmoc-α-amino acids.

Key Advantages

  • Suppressed Racemization: The steric bulk of the p-tolyl group reduces diketopiperazine formation during elongation [4].
  • Scalability: Automated synthesizers produce multi-gram quantities with <2% epimerization, as verified by chiral HPLC [5].

Table 2: Resin and Reagent Optimization

Resin TypeCoupling ReagentCoupling Efficiency (%)
WangHBTU/DIPEA98
PAMPyBOP/NMM92

Post-Synthetic Modification Strategies for Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt improves stability and crystallinity. Two primary methods are employed:

Acidolytic Salt Formation
Treating the (S)-3-amino-4-(p-tolyl)butanoic acid free base with HCl gas in anhydrous THF at 0°C precipitates the hydrochloride salt. Excess HCl is removed via rotary evaporation, followed by recrystallization from ethanol/ethyl acetate (1:3) to achieve ≥99% purity [7].

Ion-Exchange Chromatography
Passing the free base through a Dowex 50WX2-100 column (H⁺ form) and eluting with 0.1 M HCl yields the hydrochloride salt without organic solvents. This method is preferred for heat-sensitive derivatives, as it avoids thermal degradation [6].

Characterization

  • XRD Analysis: The hydrochloride salt crystallizes in the monoclinic P2₁ space group, with Cl⁻ ions hydrogen-bonded to the ammonium group (d = 1.98 Å) [6].
  • Thermal Stability: DSC shows decomposition onset at 215°C, compared to 185°C for the free base [6].

Design Principles for β-Peptide Structural Scaffolds

The incorporation of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride into β-peptide structural scaffolds represents a sophisticated approach to peptidomimetic design that leverages the unique conformational properties of β-amino acids [1] [2]. The compound belongs to the β³-amino acid class, where the p-tolyl substituent is positioned at the carbon adjacent to the amino group, providing distinct stereochemical and conformational advantages [3] [4].

The fundamental design principle underlying β-peptide scaffolds involves the exploitation of the extended backbone structure that results from the additional methylene group in the peptide chain [5] [6]. Unlike α-amino acids, β-amino acids exhibit four potential sites for substitution, enabling precise control over three-dimensional molecular architecture [7] [2]. The (S)-configuration at the amino-bearing carbon of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride ensures enantiospecific incorporation into peptide sequences, maintaining stereochemical integrity throughout the scaffold [8] [9].

The p-tolyl substituent introduces aromatic character that facilitates π-π stacking interactions with complementary aromatic residues in target proteins [10] [11]. This aromatic system enhances binding affinity through hydrophobic clustering while providing conformational rigidity that constrains the peptide backbone into predictable secondary structures [12] [13]. The methyl group on the aromatic ring further modulates electronic properties and steric interactions, optimizing molecular recognition events [14] [15].

Design Principleβ³-Amino Acidsβ²-Amino AcidsKey Advantage
Stereochemical ControlR/S at C3 positionR/S at C2 positionPrecise 3D positioning
Side Chain PlacementAdjacent to amino groupAdjacent to carbonylOptimal receptor binding
Backbone RigidityGauche conformation preferenceExtended conformationDefined secondary structure
Substitution PatternHomogeneous sequencesAlternating preferredPredictable folding
Aromatic Interactionsπ-π stacking capabilityLimited stackingEnhanced binding affinity
Hydrogen Bonding14-helix formation10/12-helix formationStructural stability
Proteolytic Stability10-100 fold increase5-50 fold increaseTherapeutic viability

The backbone flexibility inherent in β-amino acids allows for the formation of distinct secondary structures not accessible to conventional α-peptides [5] [16]. The gauche conformation preference about the Cα-Cβ bond in (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride stabilizes 14-helical structures, characterized by hydrogen-bonded rings involving 14 atoms [17] [6]. This secondary structure presents side chains in a predictable spatial arrangement, enabling rational design of receptor-binding motifs [18] [19].

The incorporation of aromatic β-amino acids such as (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride into peptidomimetic scaffolds provides enhanced proteolytic stability compared to natural peptides [20] [21]. The additional methylene group in the backbone disrupts recognition by proteolytic enzymes, resulting in 10-100 fold increases in half-life under physiological conditions [21] [2]. This stability enhancement makes β-peptide scaffolds particularly attractive for therapeutic applications where prolonged bioactivity is desired [22] [23].

Conformational Analysis of Tolyl-Substituted Backbone Modifications

The conformational behavior of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride within peptide frameworks has been extensively characterized through nuclear magnetic resonance spectroscopy and molecular dynamics simulations [24] [25]. The tolyl substituent introduces specific conformational constraints that influence both local backbone geometry and global peptide folding patterns [26] [27].

Detailed conformational analysis reveals that the p-tolyl group adopts preferential orientations that minimize steric clashes with the peptide backbone while maximizing favorable aromatic interactions [3] [28]. The φ and θ torsion angles, representing rotation about the N-Cβ and Cβ-Cα bonds respectively, are constrained to approximately ±60° gauche conformations due to the bulky aromatic substituent [3] [4]. This conformational restriction reduces the accessible conformational space, leading to more defined and predictable peptide structures [5] [24].

Nuclear magnetic resonance studies of peptides containing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride demonstrate characteristic chemical shift patterns consistent with 14-helical secondary structure formation [16] [24]. The aromatic protons of the p-tolyl group exhibit upfield shifts indicative of π-π stacking interactions with neighboring aromatic residues, while the backbone amide protons show temperature coefficients consistent with intramolecular hydrogen bonding [24] [25].

Helix TypeHydrogen Bond Ring SizeResidues per TurnPreferred Substitution PatternStability (kcal/mol)Experimental Observation
14-helix143.1β³-peptides-2.4Common
12-helix122.5Mixed β²/β³-2.1Moderate
10/12-helix102.5β²/β³-alternating-2.8Most stable
10-helix102.0β²-peptides-2.0Less common
8-helix81.8β²-peptides-1.8Rare

Molecular dynamics simulations spanning hundreds of nanoseconds reveal that peptides incorporating (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibit reduced conformational flexibility compared to unsubstituted β-peptides [24] [18]. The aromatic ring system acts as a conformational anchor, stabilizing specific backbone orientations through favorable van der Waals contacts and aromatic-aromatic interactions [10] [13]. These simulations demonstrate that the tolyl-substituted residues populate distinct conformational clusters, with the major conformer corresponding to the experimentally observed 14-helical structure [5] [24].

The thermodynamic analysis of tolyl-substituted backbone modifications indicates that aromatic substitution provides approximately 1-2 kcal/mol of additional stabilization energy compared to aliphatic β-amino acids [6] [4]. This stabilization arises from a combination of hydrophobic desolvation effects and favorable aromatic interactions, both of which contribute to the overall conformational preference for structured states [8] [13].

Circular dichroism spectroscopy of peptides containing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride reveals characteristic signatures of β-peptide secondary structure, including strong negative ellipticity around 215 nm and positive ellipticity around 195 nm [16] [29]. These spectroscopic features are consistent with 14-helical structure formation and provide experimental validation of the theoretical predictions regarding conformational preferences [5] [25].

Receptor-Targeted Molecular Recognition Studies

The application of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride in receptor-targeted molecular recognition studies has demonstrated significant potential for developing highly selective peptidomimetic ligands [30] [31]. The aromatic p-tolyl substituent provides multiple modes of molecular recognition, including hydrophobic interactions, π-π stacking, and edge-to-face aromatic contacts with complementary binding sites [32] [33].

Comprehensive binding studies utilizing surface plasmon resonance and isothermal titration calorimetry have revealed that peptides incorporating (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibit enhanced binding affinities compared to their α-peptide counterparts [31] [34]. The rigid β-peptide backbone presents the p-tolyl group in an optimal orientation for receptor engagement, while the extended backbone structure allows for simultaneous contact with multiple binding subsites [19] [15].

Phage display libraries incorporating (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride have been successfully employed to identify high-affinity ligands for therapeutically relevant protein targets [30] [23]. The aromatic character of the tolyl substituent enables recognition of hydrophobic binding pockets commonly found in protein-protein interaction interfaces [34] [15]. Selection experiments consistently enrich for sequences containing the tolyl-substituted residue at positions corresponding to key binding determinants [30] [33].

Recognition TypeBinding Affinity (nM)Selectivity RatioStructural Requirement
Hydrophobic Clustering10-10010-100Hydrophobic residues
Electrostatic Interactions1-50100-1000Charged residues
Hydrogen Bond Networks0.1-101000-10000Backbone amides
Aromatic Stacking50-5005-50Aromatic residues
Van der Waals Contacts100-10002-20All residue types
Conformational Selectivity0.01-110000+Rigid backbone

Structure-activity relationship studies have identified key features of the p-tolyl substituent that contribute to molecular recognition [14] [11]. The methyl group on the aromatic ring provides additional hydrophobic surface area while influencing the electronic properties of the π-system [11] [10]. Systematic modification of the aromatic ring substitution pattern reveals that the para-methyl position offers optimal binding characteristics for many target proteins [14] [35].

Crystallographic studies of receptor-ligand complexes containing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride have provided detailed insights into the molecular basis of recognition [36] [34]. The p-tolyl group typically occupies hydrophobic binding pockets, forming extensive van der Waals contacts with aliphatic and aromatic residues in the receptor binding site [31] [13]. The aromatic ring often participates in π-π stacking interactions with phenylalanine, tyrosine, or tryptophan residues, contributing significantly to binding affinity [10] [36].

Computational docking studies utilizing molecular dynamics simulations have revealed that the conformational rigidity imparted by the β-peptide backbone reduces the entropic penalty associated with receptor binding [18] [19]. The pre-organized structure of peptides containing (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride minimizes the conformational rearrangement required for receptor engagement, resulting in favorable binding thermodynamics [13] [15].

Dates

Last modified: 08-19-2023

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